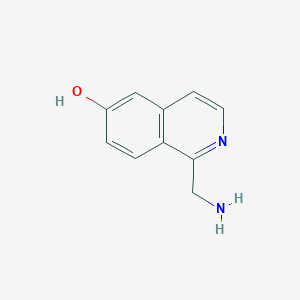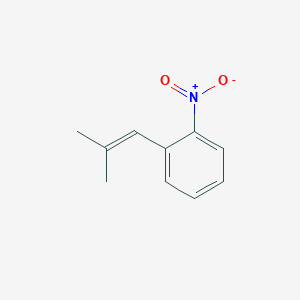
1-(Aminomethyl)isoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)isoquinolin-6-ol can be synthesized through several methods. Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization can produce isoquinolines in excellent yields and short reaction times . These methods are efficient and scalable, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)isoquinolin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)isoquinolin-6-ol exerts its effects involves interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: Shares a similar structure but lacks the aminomethyl and hydroxyl groups.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 1-(Aminomethyl)isoquinolin-6-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable it to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical agent .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H,6,11H2 |
InChI-Schlüssel |
OPXWZRAOPGVTHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2CN)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


